In Vivo Brain Aβ42 Reduction
A|A42-IN-1 (compound 1v) was directly compared to its predecessor, compound 1a, in a mouse pharmacodynamic model. While 1a possessed a good brain/plasma ratio (Kp = 0.72), it failed to reduce brain Aβ42 levels at 30 mg/kg (p.o.) due to high intrinsic microsomal clearance . In contrast, at the same oral dose, 1v significantly reduced brain Aβ42 levels by 36% and plasma Aβ42 by 66% . This improvement was enabled by chemical optimization that maintained CNS penetration while dramatically improving metabolic stability .
| Evidence Dimension | In vivo brain Aβ42 reduction at 30 mg/kg (p.o.) in mice |
|---|---|
| Target Compound Data | A|A42-IN-1 (1v): 36% reduction of brain Aβ42; 66% reduction of plasma Aβ42 |
| Comparator Or Baseline | Compound 1a: No significant reduction of brain Aβ42 at 30 mg/kg (failed due to low bioavailability); brain/plasma ratio Kp = 0.72 |
| Quantified Difference | Target compound achieves a measurable 36% brain Aβ42 reduction, whereas the predecessor 1a shows no efficacy at the same dose |
| Conditions | 8-week-old male ddY mice; oral administration (30 mg/kg) |
Why This Matters
It validates that the structural modifications in A|A42-IN-1 successfully translate into target engagement and desired pharmacology in the brain, a critical prerequisite for any preclinical Alzheimer's disease study.
- [1] Sekioka R, et al. Discovery of N-ethylpyridine-2-carboxamide derivatives as a novel scaffold for orally active γ-secretase modulators. Bioorg Med Chem. 2020 Jan 1;28(1):115132. (Data for compound 1a and discussion of its PK failure). View Source
